(2-Chloroquinolin-6-yl)methanamine

Description

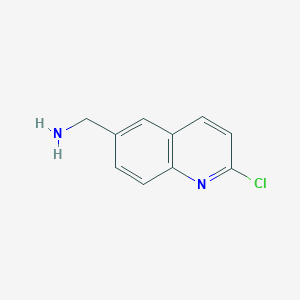

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2 |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

(2-chloroquinolin-6-yl)methanamine |

InChI |

InChI=1S/C10H9ClN2/c11-10-4-2-8-5-7(6-12)1-3-9(8)13-10/h1-5H,6,12H2 |

InChI Key |

OITIAKJXIVCSRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C=C1CN |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 2 Chloroquinolin 6 Yl Methanamine and Analogues

Nucleophilic Substitution Reactions at the C-2 Chloro Position of the Quinoline (B57606) Ring

The chlorine atom at the C-2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the diversification of the (2-chloroquinolin-6-yl)methanamine core. The electron-withdrawing nature of the quinoline nitrogen atom activates the C-2 position, facilitating the displacement of the chloro group by a variety of nucleophiles.

Common nucleophiles employed in these reactions include amines, thiols, and alkoxides. For instance, the reaction with various amines leads to the formation of 2-aminoquinoline (B145021) derivatives. Similarly, treatment with thiols or alkoxides yields the corresponding 2-thioether or 2-alkoxyquinolines. The reaction conditions for these substitutions typically involve heating in the presence of a base, such as potassium carbonate, to facilitate the reaction.

It has been observed that the presence of an ethylthio group at the C-2 position can enhance the reactivity towards further nucleophilic displacement compared to a chloro group. For example, the hydrazination of 2-ethylthio-4-chloro-8-methylquinoline resulted in substitution at both the 2- and 4-positions, whereas the corresponding 2,4-dichloroquinoline (B42001) was inactive at the C-2 position towards hydrazinolysis. mdpi.com This highlights the influence of the leaving group on the reactivity at this position.

Theoretical studies, such as those using Density Functional Theory (DFT), have provided insights into the regioselectivity of these reactions. In related systems like 2,4-dichloroquinazolines, the carbon atom at the 4-position (analogous to the 2-position in quinolines) exhibits a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack. nih.gov This theoretical underpinning supports the observed experimental reactivity.

Transformations of the Primary Amine Functionality

The primary amine group of the this compound moiety offers another avenue for extensive chemical modification. This functional group readily undergoes reactions typical of primary amines, including condensation, alkylation, and acylation.

Formation of Imines and Schiff Bases

The primary amine can be condensed with aldehydes or ketones to form imines, also known as Schiff bases. For example, the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with substituted anilines yields the corresponding N-(substituted-phenyl)methanimine derivatives. nih.gov Similarly, reaction with phenylhydrazine (B124118) can produce the corresponding hydrazone. nih.gov These reactions are often carried out in a suitable solvent like acetone (B3395972) or in the presence of a surfactant. nih.gov The resulting imine bond (C=N) can be subsequently reduced to a secondary amine using reducing agents like sodium borohydride. nih.gov

Alkylation and Acylation of the Amine Group

The nitrogen atom of the primary amine is nucleophilic and can be readily alkylated or acylated. Alkylation introduces alkyl groups onto the nitrogen, potentially leading to secondary or tertiary amines, or even quaternary ammonium (B1175870) salts. Acylation, the reaction with acylating agents such as acid chlorides or anhydrides, results in the formation of amides. These reactions are fundamental in peptide synthesis and for modifying the electronic and steric properties of the amine group.

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Triazolo-azepines, Oxepines, Pyrazoloquinolines)

The dual reactivity of this compound and its analogues serves as a powerful tool for the construction of fused heterocyclic systems. By designing precursors with appropriate functional groups, intramolecular cyclization reactions can be orchestrated to generate complex, multi-ring structures.

Triazolo-azepines and Triazolo-oxepines: A notable strategy involves the synthesis of quinoline-tethered triazoles, which can then undergo intramolecular C-H functionalization to form quinoline-fused triazolo-azepines. rsc.orgrsc.org This process typically involves a multi-step sequence starting from a 2-chloroquinoline (B121035) derivative. For example, 2-chloro-3-formylquinoline can be converted to a quinoline-tethered triazole through reductive amination, N-propargylation, and a 'click' reaction. rsc.orgrsc.org Subsequent palladium-catalyzed intramolecular C-H functionalization at the C-5 position of the triazole moiety leads to the formation of the fused azepine ring. rsc.orgrsc.org A similar strategy, starting from (2-chloroquinolin-3-yl)methanol, can be employed to construct quinoline-fused triazolo-oxepines. rsc.orgrsc.org

Oxepines: The synthesis of oxepine-containing systems can also be achieved through other cyclization strategies. For instance, base-mediated intramolecular hydroalkoxylation of 2-thiopropargyl-3-hydroxymethyl quinolines, derived from 2-chloroquinoline-3-carbaldehydes, can yield rsc.orgbenthamdirect.comoxathiepino[5,6-b]quinolines. thieme-connect.de The Baeyer–Villiger oxidation of cyclohexanone (B45756) derivatives is another powerful method for synthesizing seven-membered ring systems like oxepines. thieme-connect.denih.gov

Pyrazoloquinolines: Pyrazoloquinoline derivatives can be synthesized from quinoline precursors. benthamdirect.com One approach involves the condensation of 2-chloroquinoline-3-carbaldehydes with hydrazines to form a Schiff base, which then undergoes intramolecular cyclization to afford the pyrazolo[3,4-b]quinoline system. nih.gov Another method involves the reaction of 2-hydrazinylquinoline with various reagents to construct the fused pyrazole (B372694) ring. nih.gov Multi-component reactions under microwave irradiation have also been developed for the diversity-oriented synthesis of pyrazolo[4,3-f]quinoline derivatives. nih.gov

Oxidation and Reduction Reactions on the Quinoline System

The quinoline ring system itself can participate in oxidation and reduction reactions, further expanding the synthetic possibilities.

Oxidation: The quinoline nucleus can be oxidized under certain conditions. For instance, the hydroxyl group of 2-chloroquinolin-6-ol (B1260770) can be oxidized to a quinolin-6-one derivative. Aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines, often catalyzed by transition metals like cobalt, is a common method to introduce aromaticity and form the corresponding quinoline. organic-chemistry.org

Reduction: Conversely, the quinoline ring can be reduced. For example, this compound can undergo reduction to form dihydroquinoline derivatives. The reduction of a nitrile group at the 3-position of a 2-chloroquinoline using lithium aluminum hydride (LiAlH4) has been reported to yield the corresponding methanamine. nih.gov

The catalytic activity of copper complexes with quinoline derivatives in the oxidation of catechol to o-quinone has also been studied, demonstrating the role of the quinoline scaffold in mediating redox processes. mdpi.com

Structural Modification and Structure Activity Relationship Sar Investigations of Chloroquinolinylmethanamine Scaffolds

Elucidation of Substituent Effects on Molecular Properties and Biological Interactions

The strategic placement of various substituents on the quinoline (B57606) core of (2-Chloroquinolin-6-yl)methanamine is a key approach in medicinal chemistry to modulate its physicochemical properties and biological activity. The electronic and steric nature of these substituents can significantly influence how the molecule interacts with its biological targets.

The position and nature of halogen substituents on the quinoline ring are critical determinants of a molecule's biological profile. While the parent compound is chlorinated at the C-2 position, SAR studies often explore variations at other positions, such as C-7, which is a common feature in antimalarial drugs like chloroquine (B1663885).

The introduction of a chlorine atom into a molecule can substantially improve its intrinsic biological activity. eurochlor.org This is often attributed to changes in lipophilicity, which affects cell membrane permeability, and electronic effects that can enhance binding to target proteins. eurochlor.org The chlorine at the C-2 position in 2-chloroquinoline (B121035) derivatives makes the carbon atom susceptible to nucleophilic substitution, a key reaction for creating diverse analogs and hybrid molecules. nih.gov

In contrast, a chlorine atom at the C-7 position, as seen in the 4-aminoquinoline (B48711) series, has been extensively linked to antimalarial activity. sci-hub.se Studies on other quinoline-based compounds, such as organoruthenium 8-hydroxyquinoline (B1678124) complexes, have shown that halogen substitution at the C-5 and C-7 positions significantly influences the molecule's chemical shifts and, by extension, its electronic properties and interaction with biomolecules. acs.org Copper-catalyzed halogenation methods have been developed to selectively introduce halogens at the C-5 and C-7 positions of the quinoline ring, highlighting the importance of exploring these isomers. researchgate.net A series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives were synthesized and showed potent anti-hepatitis B virus (anti-HBV) activities, demonstrating the biological significance of a C-6 chloro substituent. nih.gov

Beyond halogens, other substituents like methoxy, methyl, and bromo groups have been incorporated into the quinoline scaffold to fine-tune its activity.

Methyl Groups: The placement of methyl (-CH3) groups can affect the molecule's lipophilicity and steric interactions. In one series of novel bacterial topoisomerase inhibitors, methyl groups at the C-3 position of a pyridoxazinone moiety attached to a quinoline-like naphthyridine core retained potency and spectrum. nih.gov The synthesis of various quinolin-2-one derivatives has involved the use of 4,7-dimethyl coumarin (B35378) as a starting material, indicating the compatibility of methyl groups with the quinoline scaffold. sapub.org

Bromo Groups: Bromo substituents are also used to modify activity. For example, a bromo derivative of a substituted 3-cyano-5-methyl-2-(((2-morpholinoquinolin-3-yl)methyl)amino)thiophene exhibited the highest antibacterial and antifungal activity in its series. nih.gov The synthesis of various 6-aryl-2-benzoyl-pyridines often starts from a (6-bromopyridin-2-yl) intermediate, showcasing the utility of the bromo group as a synthetic handle for further diversification. sci-hub.se

The following table summarizes the effects of different substituents on quinoline derivatives based on various studies.

| Substituent | Position(s) Studied | Scaffold Context | Observed Effect on Activity | Reference(s) |

| Chlorine | C-5, C-7 | Organoruthenium 8-hydroxyquinolines | Influences electronic properties and interactions with biomolecules. | acs.org |

| Chlorine | C-6 | 4-(2-chlorophenyl)quinolin-2(1H)-one | Potent anti-HBV activity. | nih.gov |

| Methoxy | Aromatic Ring | Mefloquine analogs | Increased anti-tuberculosis potential. | nih.gov |

| Methoxy | C-3 | Pyridoxazinone-naphthyridine | Not well-tolerated; reduced activity. | nih.gov |

| Methyl | C-3 | Pyridoxazinone-naphthyridine | Retained potency and spectrum. | nih.gov |

| Bromo | N/A | Thiophene-quinoline hybrid | Highest antibacterial and antifungal activity in its series. | nih.gov |

Exploration of Variations in the Aminomethyl Side Chain

Modifications to the aminomethyl side chain at the C-6 position of the this compound scaffold are a critical aspect of SAR studies. The length, flexibility, and functional groups of this side chain can have a profound impact on biological activity. Research on related 4-aminoquinoline derivatives has shown that the length of the side chain is often more critical for antibacterial activity than its stereochemistry. nih.gov

Investigations into 4-aminoquinoline antimalarials involved synthesizing derivatives with hydroxyl groups in the basic side chain. sci-hub.se While these specific modifications did not lead to therapeutically satisfactory results for that particular scaffold, it highlights a common strategy of introducing polar groups to alter pharmacokinetic properties and potentially form new hydrogen bond interactions with the target. sci-hub.se The synthesis of 2-substituted quinoline-6-carboxamides, where the aminomethyl group is replaced by a more complex amide linkage, further underscores the exploration of diverse functionalities at the C-6 position to engage with biological targets like the mGluR1 receptor. nih.gov

Hybrid Molecule Design Incorporating Other Heterocyclic Systems (e.g., Triazoles, Pyrimidines, Hydrazones, Thiazolidinones)

A prominent strategy to enhance the therapeutic potential of the chloroquinoline scaffold is through molecular hybridization, where it is covalently linked to other biologically active heterocyclic systems. This approach aims to create multifunctional molecules that can interact with multiple targets or combine the pharmacophoric features of both parent molecules.

Triazoles: The 1,2,3-triazole ring, often synthesized via "click chemistry," is a popular choice for hybridization. nih.gov Novel hybrids linking a chloroquinoline moiety to a 1,2,3-triazole have been synthesized and screened for antimicrobial and cytotoxic activities. nih.govmdpi.com Some of these hybrids demonstrated potent antifungal activity, particularly against Saccharomyces cerevisiae, with minimum inhibitory concentrations (MIC) in the sub-micromolar range without significant cytotoxicity. nih.gov

Hydrazones and Thiazolidinones: The versatile 2-chloroquinoline-3-carbaldehyde (B1585622), a positional isomer of the aldehyde precursor to this compound, serves as a key intermediate for synthesizing various hybrids. It has been used to create Schiff bases that are then cyclized to form 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones. nih.gov Some of these thiazolidinone derivatives showed good antifungal activity. nih.gov Similarly, hydrazone-triazole hybrids have been developed as potential agents for Alzheimer's disease by targeting cholinesterases. nih.gov

The table below presents findings on various chloroquinoline hybrids.

| Hybrid Heterocycle | Scaffold Linkage | Target/Activity | Key Findings | Reference(s) |

| 1,2,3-Triazole | Quinoline-Triazole | Antifungal | MIC values of 0.35-0.63 µM against S. cerevisiae. | nih.gov |

| 1,2,3-Triazole | 7-Chloroquinoline-Triazole | Antiviral (COVID-19) | Compound synthesized and characterized for potential interaction with SARS-CoV-2 spike protein. | mdpi.com |

| Thiazolidinone | 2-Chloroquinolin-3-yl | Antifungal | Good activity against Penicillium chrysogenum. | nih.gov |

| Hydrazone | Triazole-Hydrazone | Anti-Alzheimer's | Promising inhibitory activity against acetylcholinesterase and butyrylcholinesterase. | nih.gov |

Positional Isomerism and its Implications (e.g., C-3 vs. C-6 Methanamine Derivatives)

The position of the aminomethyl group on the quinoline ring significantly affects the molecule's chemical reactivity and biological properties. The title compound features this group at the C-6 position, while extensive research has also been conducted on the C-3 isomer, (2-chloroquinolin-3-yl)methanamine (B3047665).

The synthesis of the C-3 isomer typically starts from 2-chloroquinoline-3-carbaldehyde. nih.govresearchgate.net This aldehyde is readily prepared via the Vilsmeier-Haack reaction of acetanilides. nih.gov The aldehyde group can be converted to a nitrile, which is then reduced using reagents like lithium aluminum hydride (LiAlH4) to yield (2-chloroquinolin-3-yl)methanamine. nih.gov The reactivity of the C-3 aldehyde and the C-2 chlorine allows for a vast number of chemical transformations, making it a versatile building block for diverse heterocyclic systems. nih.govresearchgate.net

In contrast, the synthesis of the C-6 analog would require different starting materials, likely involving functionalization of a quinoline already bearing a group at the 6-position. For instance, the evaluation of 2-substituted quinoline-6-carboxamides as mGluR1 antagonists involved building upon a quinoline-6-carboxylic acid core. nih.gov

This difference in synthetic accessibility and the distinct spatial arrangement of the reactive aminomethyl group relative to the quinoline nitrogen and the C-2 chlorine atom lead to different biological profiles. While the C-3 derivatives have been explored for a wide range of applications including the synthesis of antibacterial and antifungal agents nih.gov, the C-6 derivatives have been investigated for distinct targets such as metabotropic glutamate (B1630785) receptors nih.gov. This highlights that positional isomerism is a critical factor in drug design, leading to compounds with potentially unique therapeutic applications.

Computational and Theoretical Studies in Chloroquinolinylmethanamine Research

Molecular Docking Simulations for Ligand-Target Interaction Predictions

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as a derivative of (2-Chloroquinolin-6-yl)methanamine, to the active site of a target protein.

Docking studies on related 2-chloroquinoline (B121035) derivatives have been instrumental in identifying potential biological targets and elucidating key binding interactions. For instance, various synthesized quinoline (B57606) derivatives have been docked against the active sites of proteins like HIV reverse transcriptase and the main protease (M-pro) of SARS-CoV-2. nih.govnih.gov These studies typically involve preparing the protein structure, often obtained from the Protein Data Bank (PDB), and the three-dimensional structure of the ligand. The docking algorithm then systematically explores various binding poses of the ligand within the protein's active site, scoring each pose based on a force field that estimates the binding energy.

The results of these simulations provide valuable information, including the predicted binding energy (often expressed in kcal/mol) and the specific amino acid residues involved in the interaction. For example, hydrogen bonds, hydrophobic interactions, and pi-pi stacking are common interactions identified through docking that stabilize the ligand-protein complex. In studies on 2-chloroquinoline based imine inhibitors, covalent docking was employed to model the formation of a covalent bond between the quinoline moiety and a cysteine residue in the active site of the SARS-CoV-2 M-pro. nih.gov

The insights gained from molecular docking can guide the rational design of new derivatives of this compound with improved binding affinity and selectivity for a specific biological target.

Table 1: Representative Molecular Docking Data for Chloroquinoline Derivatives

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Quinolinyl Pyrimidines | HIV Reverse Transcriptase | -10.67 | LYS 101, TYR 188, PHE 227 | nih.gov |

| 2-Chloroquinoline Imine | SARS-CoV-2 M-pro | -5.032 (cdock affinity) | CYS 145 | nih.gov |

| Fused Quinolines | Hepatitis A Virus 3C Proteinase | -134.2 (kJ/mol) | Not specified | nih.gov |

Note: The data presented is for related chloroquinoline derivatives and serves to illustrate the type of information obtained from molecular docking studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. nih.gov Density Functional Theory (DFT) is a widely used quantum chemical method that has been applied to study quinoline derivatives. These calculations can determine various molecular properties, including optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

For molecules like this compound, understanding the electronic structure is crucial for predicting its reactivity and interaction with biological macromolecules. DFT calculations on related quinoline derivatives have been used to analyze the distribution of electron density, identifying electron-rich and electron-poor regions within the molecule. bohrium.com This information is vital for understanding how the molecule will interact with its environment, including solvent molecules and the amino acid residues of a protein.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Prediction of Reactivity and Stability Indices (e.g., pKa values, Ionization Potential, Electron Affinity)

Building upon quantum chemical calculations, various reactivity and stability indices can be predicted for this compound. These indices provide quantitative measures of a molecule's chemical behavior.

pKa values: The pKa is a measure of the acidity of a compound. For this compound, the basicity of the amine group and the quinoline nitrogen are critical for its interaction with biological targets, as these groups can be protonated at physiological pH. Computational methods can predict pKa values, offering insights into the ionization state of the molecule in different environments.

Ionization Potential (IP) and Electron Affinity (EA): The ionization potential is the energy required to remove an electron from a molecule, while the electron affinity is the energy released when an electron is added. These values, which can be estimated from the HOMO and LUMO energies respectively (Koopmans' theorem), are fundamental measures of a molecule's ability to participate in electron transfer processes, which are common in biological reactions.

Studies on quinazoline (B50416) derivatives have demonstrated the use of quantum chemical calculations to determine properties like hardness, softness, and absolute electronegativity, which are all related to the molecule's reactivity and stability. physchemres.org

Table 2: Calculated Quantum Chemical Properties for a Quinazoline Derivative

| Property | Value |

| E_HOMO | -6.876 eV |

| E_LUMO | -1.877 eV |

| Energy Gap (ΔE) | 4.999 eV |

| Ionization Potential (I) | 6.876 eV |

| Electron Affinity (A) | 1.877 eV |

| Hardness (η) | 2.499 eV |

| Softness (σ) | 0.400 eV⁻¹ |

| Electronegativity (χ) | 4.376 eV |

Note: This data is for a quinazoline derivative and illustrates the types of parameters that can be calculated. The values for this compound would need to be specifically computed.

In Silico Approaches to Structure-Activity Relationship Analysis

In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity using computational methods. Quantitative Structure-Activity Relationship (QSAR) is a prominent in silico technique that develops mathematical models to predict the activity of new compounds based on their physicochemical properties or molecular descriptors.

For chloroquinoline derivatives, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. nih.gov These methods generate 3D contour maps that visualize the regions around a molecule where modifications to the structure would likely lead to an increase or decrease in biological activity. For example, the contour maps might indicate that adding a bulky group in a certain position would be beneficial for activity, while a hydrogen bond donor in another position might be detrimental.

These QSAR models are built using a training set of molecules with known biological activities. Once a statistically robust model is developed, it can be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates. Such approaches have been used to design more potent antitubercular 2-chloroquinoline-based analogs. nih.gov

Mechanistic Investigations of Chemical Reactions via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally. researchgate.net For this compound, computational studies can shed light on its synthesis and potential metabolic transformations.

The synthesis of the 2-chloroquinoline core often involves the Vilsmeier-Haack reaction. chemijournal.com Computational chemistry can model the various steps of this reaction, identifying the key intermediates and transition states, and helping to optimize reaction conditions. For example, the mechanism of the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with formamide (B127407) to form a fused pyrrolo[3,4-b]quinolinone has been illustrated through the identification of an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate. nih.gov

Furthermore, understanding the reactivity of the chlorine atom at the 2-position of the quinoline ring is crucial. Computational studies can model the nucleophilic substitution reactions at this position, predicting the activation energies for reactions with various nucleophiles. This is particularly relevant for the synthesis of derivatives where the chlorine atom is replaced by other functional groups.

By providing a detailed, atomistic view of reaction pathways, computational methods offer a powerful complement to experimental studies, enabling a deeper understanding of the chemical behavior of this compound and facilitating the design of efficient synthetic routes to novel analogs.

The In Vitro Biological Activity of this compound Derivatives: A Review of the Scientific Literature

Despite extensive investigation into the diverse biological activities of quinoline-based compounds, a comprehensive review of the scientific literature reveals a notable scarcity of specific data pertaining to the in vitro biological activity spectrum of this compound and its direct derivatives.

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological effects, including antimicrobial, antiparasitic, and anticancer properties. However, the specific substitution pattern of a chloro group at the 2-position and a methanamine group at the 6-position of the quinoline ring, as in this compound, appears to be a less explored area of research.

For instance, studies on derivatives of 2-chloro-3-formylquinoline have shown some biological activities. nih.gov Similarly, research has been conducted on the antimicrobial properties of secondary and tertiary amines containing a 2-chloro-6-methylquinoline (B1583817) moiety. nih.govresearchgate.net However, these compounds differ in their substitution patterns from the requested this compound core structure.

The lack of available data prevents a detailed analysis and the creation of data tables for the specific biological activities outlined in the requested article structure. It is possible that research into the biological potential of this compound and its derivatives is still in its nascent stages or has not been published in the accessible scientific literature.

Therefore, a thorough and scientifically accurate article focusing solely on the in vitro biological activity spectrum of this compound derivatives cannot be generated at this time due to the absence of specific research findings. Further research is required to explore the potential of this particular class of quinoline compounds and to elucidate their biological activity profile.

In Vitro Biological Activity Spectrum of Chloroquinolinylmethanamine Derivatives

Anti-HIV Activity Screens

The in vitro evaluation of chloroquinoline derivatives has revealed a spectrum of activity against the Human Immunodeficiency Virus (HIV). While specific data on (2-Chloroquinolin-6-yl)methanamine is not extensively available in the public domain, research on structurally related quinoline (B57606) compounds provides significant insights into their potential as anti-HIV agents. These studies primarily focus on the inhibition of key viral enzymes and processes, such as reverse transcriptase and viral entry.

A variety of quinoline derivatives have been synthesized and assessed for their ability to inhibit HIV-1 replication. For instance, a series of C-2 and C-3 substituted quinolines were evaluated in TZM-bl cell lines against different HIV-1 strains. nih.gov One particular compound from this series demonstrated notable activity against both cell-associated and cell-free HIV-1, suggesting a potential mechanism involving the inhibition of viral entry. nih.gov

Furthermore, studies on 6-aminoquinolones have identified potent inhibitors of HIV-1 replication in human lymphoblastoid cell lines. nih.gov The structure-activity relationship in this class of compounds highlighted the importance of specific substitutions at various positions on the quinoline ring for antiviral potency. nih.gov For example, the replacement of a C-6 amino group with a fluorine atom resulted in a decrease in the antiviral effect. nih.gov

Research into other quinoline derivatives has also shown promising results. A series of quinoline-1,2,3-triazole-anilines were synthesized and tested for their anti-HIV activity, with some compounds exhibiting significant inhibitory potential against HIV-1 subtype B. preprints.org Additionally, N-(5-Chloro-8-Hydroxy-2-Styrylquinolin-7-yl)benzenesulfonamide derivatives have been designed and evaluated as potential HIV integrase inhibitors. researchgate.net The well-known antimalarial drug chloroquine (B1663885), a quinoline derivative, has also been shown to inhibit HIV-1 and HIV-2 at clinically achievable concentrations by affecting the viral envelope glycoproteins post-integration. nih.gov

The following tables summarize the in vitro anti-HIV activity of some reported quinoline derivatives, showcasing the potential of this chemical scaffold in the development of new antiretroviral agents.

Table 1: In Vitro Anti-HIV-1 Activity of a C-2 and C-3 Substituted Quinoline Derivative

| Compound ID | HIV-1 Strain | Assay System | IC₅₀ (µM) | Therapeutic Index (TI) |

| 31 | HIV-1VB59 (cell associated) | TZM-bl | 3.35 ± 0.87 | - |

| 31 | HIV-1UG070 (cell associated) | TZM-bl | 2.57 ± 0.71 | - |

| 31 | HIV-1VB59 (cell free) | TZM-bl | 1.27 ± 0.31 | 42.20 |

| 31 | HIV-1UG070 (cell free) | TZM-bl | 2.88 ± 1.79 | 18.61 |

| Data sourced from a study on C-2 and C-3 substituted quinolines. nih.gov |

Table 2: In Vitro Anti-HIV-1 Activity of 6-Aminoquinolone Derivatives

| Compound ID | N-1 Substituent | C-7 Substituent | Cell Line | EC₅₀ (µM) |

| 12a | Methyl | 4-(2-pyridyl)-1-piperazine | C8166 | 0.1 |

| 8a | Cyclopropyl | 4-(2-pyridyl)-1-piperazine | C8166 | > 0.7 |

| 7a | tert-Butyl | 4-(2-pyridyl)-1-piperazine | C8166 | > 2 |

| Data represents the 50% effective concentration for inhibiting HIV-1 replication in de novo infected cells. nih.gov |

Table 3: In Vitro Anti-HIV-1 Activity of Quinolone-1,2,3-triazole-aniline Derivatives

| Compound ID | R¹ | R² | % Inhibition (at 10 µg/mL) | IC₅₀ (µM) |

| 11g | H | Cl | >50 | 0.3883 |

| 11h | Cl | Cl | >50 | 0.0103 |

| 11i | Br | Cl | >50 | 0.167 |

| Activity against HIV-1 subtype B. preprints.org |

Applications of Chloroquinolinylmethanamine Derivatives in Advanced Organic and Medicinal Chemistry Research

Utility as Building Blocks in Complex Molecule Synthesis

The primary value of (2-chloroquinolin-6-yl)methanamine in synthetic chemistry lies in the distinct reactivity of its two functional groups. The chlorine atom at the C2 position is a key site for nucleophilic aromatic substitution reactions, enabling the introduction of various functionalities, including alkoxy, aryloxy, and amino groups. This reaction is fundamental to creating a diverse library of quinoline (B57606) derivatives. Simultaneously, the primary amine on the methanamine substituent at the C6 position serves as a versatile handle for a different set of chemical transformations, such as acylation, alkylation, sulfonylation, and reductive amination.

This orthogonal reactivity allows chemists to perform sequential modifications, systematically building molecular complexity. For instance, the amine can be selectively reacted first, and the resulting intermediate can then undergo a substitution reaction at the C2-chloro position. This stepwise approach is crucial for the controlled synthesis of highly decorated quinoline scaffolds, which are often central to the discovery of new bioactive compounds. researchgate.net The conversion of quinoline C-H bonds to C-C bonds is essential for generating the vast array of derivatives needed for pharmaceutical and agrochemical development. researchgate.net

Role in the Development of Next-Generation Chemical Probes

Quinoline and its derivatives are well-known for their inherent fluorescent properties, making them attractive candidates for the development of optical diagnostic probes. acs.orgnih.gov These chemical tools are designed to detect and visualize specific molecules or ions within complex biological systems, such as cells. mskcc.orgnih.gov The development of quinoline-based fluorescent probes is an active area of research, with custom-designed derivatives offering improved water solubility and biocompatibility over some commercially available options. acs.org

Derivatives of this compound are particularly promising for this application. The quinoline core acts as the fluorophore (the part of the molecule that emits light), while the aminomethyl group provides a convenient attachment point for a "receptor" designed to selectively bind to a target analyte. Upon binding, the electronic environment of the quinoline ring is altered, leading to a detectable change in its fluorescence, such as an increase in intensity or a shift in color. capes.gov.brrsc.org The chlorine atom at the C2 position can be used to fine-tune the probe's photophysical properties or can be replaced with other groups to further modify its function. nih.gov This modular design allows for the rational development of highly sensitive and selective probes for various biological targets. nih.gov

Academic Exploration in Material Science Applications

The rigid, planar, and aromatic nature of the quinoline heterocycle makes it an interesting component for advanced organic materials. researchgate.net There is growing academic interest in incorporating quinoline derivatives into materials designed for electronic and optoelectronic applications, such as organic light-emitting diodes (OLEDs), sensors, and nonlinear optical (NLO) materials.

This compound serves as a useful starting point for synthesizing such materials. Its functional groups can be used to link quinoline units together to form polymers or to graft them onto other material backbones. Researchers are exploring how modifying the structure of the quinoline unit, by reacting at the chloro and amino positions, can influence the bulk properties of the resulting material, such as its conductivity, light-emitting characteristics, and thermal stability. researchgate.net While much of this work remains at the exploratory and academic level, it highlights the potential for creating novel functional materials from quinoline-based building blocks.

Research into Agricultural Chemical Applications

The quinoline scaffold is a "privileged structure" not only in medicine but also in agriculture. ingentaconnect.com Several commercial pesticides and fungicides contain the quinoline ring, and there is ongoing research to discover new, more effective, and environmentally benign agrochemicals. acs.orgnih.gov The discovery of novel, highly active molecular scaffolds is a key objective in the development of new pesticides. nih.govscinito.ai

The synthetic accessibility of this compound makes it a valuable precursor for creating libraries of novel compounds for high-throughput screening in agrochemical research. By systematically introducing a wide variety of substituents at the C2 and C6 positions, researchers can investigate the structure-activity relationships (SAR) of these new derivatives. nih.gov The goal is to identify compounds with potent fungicidal, herbicidal, or insecticidal activity. researchgate.netscinito.ai Studies have shown that the biological activity of quinoline derivatives often depends heavily on the nature and position of their substituent groups, particularly for fungicidal applications. acs.org This research avenue may provide innovative solutions for crop protection. acs.org

Emerging Research Frontiers and Future Perspectives for Chloroquinolinylmethanamines

Development of More Sustainable and Efficient Synthetic Routes (e.g., Green Chemistry Approaches)

The synthesis of quinoline (B57606) derivatives has traditionally involved methods that can be resource-intensive and generate hazardous waste. The principles of green chemistry are increasingly being applied to mitigate these issues. For the broader class of quinolines, researchers are exploring various sustainable approaches. These include the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of catalytic systems that are more environmentally benign. derpharmachemica.com For instance, the Skraup and Doebner-von Miller reactions, classic methods for quinoline synthesis, are being adapted to greener conditions. nih.gov While no specific green synthesis routes for (2-Chloroquinolin-6-yl)methanamine have been published, future work in this area would likely draw from these established green methodologies for quinoline synthesis in general.

A hypothetical green synthesis of this compound could involve a multi-step process starting from commercially available precursors, focusing on minimizing solvent use, employing catalysts that can be recycled, and reducing the number of reaction steps.

Advanced Mechanistic Elucidation of Biological Interactions

The biological activities of various chloroquinoline derivatives are well-documented, with many exhibiting antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net Understanding the precise mechanism by which these compounds interact with biological targets is crucial for developing more effective and safer drugs. Techniques such as in silico molecular docking and simulations are often employed to predict the binding modes of these molecules with specific proteins or enzymes. researchgate.net For example, studies on other chloroquinoline derivatives have investigated their interactions with bacterial DNA gyrase or their ability to intercalate with DNA. researchgate.net

Should this compound demonstrate biological activity, a thorough mechanistic investigation would be warranted. This would likely involve a combination of in vitro assays to determine its effect on cellular processes and in silico modeling to visualize its interactions at a molecular level.

Computational Design and Rational Optimization of Targeted Derivatives

Rational drug design, aided by computational chemistry, has become an indispensable tool in medicinal chemistry. This approach allows for the targeted design and optimization of derivatives with improved potency and selectivity. For quinoline-based compounds, computational studies have been used to guide the modification of the quinoline scaffold to enhance its interaction with specific biological targets. nih.gov This can involve altering substituents to improve binding affinity, reduce off-target effects, or enhance pharmacokinetic properties.

In the context of this compound, if a particular biological target were identified, computational methods could be used to design a library of derivatives with modifications to the methanamine group or other positions on the quinoline ring. These virtual compounds could then be screened for their predicted activity before being synthesized and tested in the laboratory.

Integration with High-Throughput Screening Methodologies for Biological Discovery

High-throughput screening (HTS) is a key technology in modern drug discovery, enabling the rapid testing of large libraries of chemical compounds for biological activity. nih.govresearchgate.net Both biochemical and cell-based HTS assays are widely used to identify "hit" compounds that can be further developed into lead compounds. nih.govmdpi.com Quinolone-based libraries have been screened in various HTS campaigns to discover novel therapeutic agents. orientjchem.org

If a library of this compound derivatives were to be synthesized, it could be readily integrated into HTS workflows. This would allow for the efficient screening of these compounds against a wide range of biological targets, potentially uncovering new and unexpected therapeutic applications.

Q & A

Q. What are the standard synthetic routes for (2-Chloroquinolin-6-yl)methanamine, and what reaction conditions optimize yield?

The synthesis typically involves halogenation and amination steps. A common method starts with quinoline derivatives:

- Step 1 : Chlorination at the 2-position of quinoline using reagents like POCl₃ under reflux (80–100°C) .

- Step 2 : Functionalization at the 6-position via Mannich reaction with formaldehyde and ammonia to introduce the methanamine group . Key conditions : Temperature control (±5°C) and pH adjustments (e.g., buffered ammonia solutions) improve selectivity. Yields range from 45–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is the compound characterized structurally, and which analytical techniques are most reliable?

- X-ray crystallography : SHELXL (a subset of SHELX software) is widely used for small-molecule refinement to confirm stereochemistry and bond angles .

- Spectroscopy : NMR (¹H/¹³C) identifies proton environments (e.g., quinoline aromatic protons at δ 7.8–8.5 ppm), while IR confirms the NH₂ stretch (~3350 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 193.05) .

Q. What are the stability and storage recommendations for this compound?

The compound is hygroscopic and light-sensitive. Recommended storage:

- Temperature : –20°C in airtight, amber vials .

- Stability : Decomposes above 150°C; monitor via TGA/DSC. Avoid aqueous solutions (hydrolysis risk at pH < 5) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) affect biological activity?

Structure-activity relationship (SAR) studies highlight:

- Chlorine position : 2-Chloro substitution enhances binding to kinase targets (e.g., IC₅₀ = 1.2 µM vs. 8.7 µM for 3-chloro analogs) .

- Methanamine group : Primary amine improves solubility (logP reduction from 3.1 to 2.4) and receptor affinity . Method : Compare analogs using molecular docking (AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) .

Q. How can conflicting data on enzyme inhibition be resolved?

Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5.3 µM for COX-2) may arise from:

- Assay conditions : Variations in buffer pH (7.4 vs. 6.8) or co-solvents (DMSO > 1% alters activity) .

- Protein purity : Use SDS-PAGE (>95% purity) and confirm via Western blot . Resolution : Replicate experiments under standardized conditions and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular dynamics (MD) : Simulate binding to receptors (e.g., 100 ns simulations in GROMACS) to assess stability of hydrogen bonds (e.g., NH₂ with Asp32 in BACE1) .

- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.